molecular formula C26H44O8 B593493 Suavioside A CAS No. 133740-37-1

Suavioside A

Cat. No. B593493
CAS RN: 133740-37-1
M. Wt: 484.63
InChI Key: KCTSUIMXVGYXPH-UHFFFAOYSA-N
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Description

Suavioside A is a diterpene glycoside . It is a natural product that can be found in the leaves of Rubus suavissimus . The molecular formula of this compound is C26H44O8 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 12 defined stereocentres . Its average mass is 484.623 Da and its monoisotopic mass is 484.303619 Da .


Physical And Chemical Properties Analysis

This compound is a powder that is stable under normal temperatures and pressures . It has a molecular weight of 484.63 g/mol . More specific physical and chemical properties like melting point, boiling point, and solubility would require experimental determination.

Scientific Research Applications

  • Sweetness Profile : Suavioside A is identified as a sweet-tasting compound. It was isolated along with other similar glycosides from Rubus suavissimus, which varied in their taste profiles - some being sweet, others bitter, or tasteless (Ohtani et al., 1992).

  • Structural Analysis : The structure of this compound was elucidated as 17-O-β-D-glucoside of ent-kaurane-3α, 16β, 17-triol, confirming its sweet taste (Hirono et al., 1990).

  • Cariogenicity Assessment : In a study exploring the effects of rubusoside (a major constituent of Rubus suavissimus) on Streptococcus mutans, it was found that rubusoside-treated S. mutans exhibited lower adherence and growth compared to sucrose, suggesting the potential of related compounds like this compound as non-cariogenic sweeteners (Chu et al., 2016).

  • Phytochemical Isolation : A study on the polar fraction of Rubus suavissimus led to the isolation of this compound along with other compounds, contributing to an understanding of the plant’s sweet taste and potential health benefits (Chaturvedula et al., 2012).

  • Quality Evaluation : An HPLC fingerprinting method was developed for the quality evaluation of Rubus suavissimus leaves, with this compound being one of the key compounds used in the assessment, underscoring its importance in determining the quality of the plant (Chou et al., 2009).

properties

IUPAC Name

2-[(6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTSUIMXVGYXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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